N,N-Dimethylthiourea
Overview
Description
N,N-Dimethylthiourea (DMTU) is a chemical compound that has been the subject of various studies due to its interesting properties and applications. It is known to be a potent scavenger of hydroxyl radicals, which has implications in biological systems, particularly in the protection of enzymes from inactivation by reactive species such as nitrous oxide . DMTU has also been used in the synthesis of metal complexes, where it acts as a ligand to form structures with metal ions . Additionally, DMTU derivatives have been synthesized and evaluated for their antimicrobial and herbicidal activities, indicating the compound's potential in pharmaceutical and agricultural applications .
Synthesis Analysis
The synthesis of DMTU and its derivatives has been explored in several studies. For instance, DMTU has been used to synthesize copper(I) complexes, which exhibit unique structural features such as infinite chains of edge-sharing CuS4 tetrahedra . Other research has focused on the synthesis of N-substituted-N'-(4,6-dimethylpyrimidin-2-yl)-thiourea derivatives using phase transfer catalysts, which have shown promising antimicrobial properties . Additionally, the synthesis process of N,O-dimethyl-N'-nitroisourea, a related compound, has been optimized to achieve high yields and purity, demonstrating the synthetic interest in DMTU-related compounds .
Molecular Structure Analysis
The molecular structure of DMTU and its derivatives has been extensively analyzed using various techniques. X-ray diffraction methods have been employed to determine the crystal structures of DMTU complexes, revealing the coordination patterns and spatial arrangements of the molecules . Vibrational analysis through infrared spectroscopy and normal coordinate treatments has been used to assign fundamental frequencies and understand the force field within the DMTU molecule . These studies provide a detailed understanding of the molecular structure and dynamics of DMTU and its complexes.
Chemical Reactions Analysis
DMTU participates in chemical reactions primarily as a ligand and a radical scavenger. Its ability to form complexes with metal ions has been demonstrated in the synthesis of copper(I) complexes . The reactivity of DMTU has also been harnessed in the protection of enzymes like methionine synthase from inactivation by reactive species, showcasing its role in chemical reactions within biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of DMTU have been inferred from its molecular structure and reactivity. Its role as a hydroxyl radical scavenger indicates its potential as a protective agent in biological systems . The crystallographic studies provide insights into the solid-state properties of DMTU complexes, such as their geometries and intermolecular interactions . The vibrational spectroscopy studies contribute to the understanding of the compound's bonding characteristics and the influence of substituents on its vibrational modes .
Scientific Research Applications
Plant Growth Regulation and Arsenic Stress Tolerance
N,N-Dimethylthiourea (DMTU) is a notable plant growth regulator that aids in various physiological and metabolic processes in plants. A study on Cajanus cajan L. revealed that DMTU plays a crucial role in conferring arsenic stress tolerance. It was observed that DMTU, when applied exogenously along with arsenic, reduced reactive oxygen species (ROS) and lipoxygenase activity while enhancing membrane stability and antioxidant activities. It also up-regulated glyoxalase (I and II) activity and the gene expression of antioxidants under arsenic stress, contributing to reduced arsenic content in treated samples. This suggests DMTU's potential in improving plant resistance to arsenic toxicity through the regulation of antioxidants and proline biosynthesizing enzymes, thereby mitigating ROS, lipid peroxidation, and arsenic accumulation (Yadu et al., 2019).
Radical Scavenging and Protection Against Tissue Damage
DMTU is recognized as a powerful scavenger of hydroxyl radicals and hypochlorous acid (HOCl), two potent oxidants. This property is significant in the context of animal models of human disease, suggesting its utility in mitigating neutrophil-mediated tissue damage. However, its protective role against such damage is not solely attributable to its hydroxyl radical scavenging capability, as it also interacts with HOCl. Similarly, DMTU has been shown to inhibit nitration of tyrosine by peroxynitrite and protect alpha1-antiproteinase from inactivation by peroxynitrite. These findings emphasize that DMTU's protective effects could be due to the inhibition of peroxynitrite-dependent damage as well as hydroxyl radical scavenging (Wasil et al., 1987; Whiteman & Halliwell, 1997).
Inhibition of Melanoma Growth
Research has demonstrated that DMTU can inhibit the growth of B16 murine melanoma cells and induce changes in their morphology, including an increase in melanin content. DMTU-treated melanoma cells showed decreased capacity to form tumors in mice. Additionally, systemic administration of DMTU in mice inoculated with melanoma cells resulted in delayed tumor appearance and prolonged survival. These findings suggest a potential therapeutic role for DMTU in the treatment of melanoma (Nordenberg et al., 1985).
Autoimmune Disease Suppression
Long-term treatment with DMTU has been shown to suppress the development of autoimmune disease in NZB×NZWF1 mice. The treatment reduced autoantibody production, retarded the increase in blood urea nitrogen, and prolonged life. This implies that hydroxyl radicals and HOCl may enhance the development of autoimmune diseases in these mice, and DMTU's scavenging properties can be beneficial in mitigating such conditions (Hayashi et al., 1995).
Glutathione Metabolism Enhancement
DMTU, as a free radical scavenger, has been shown to stimulate renal and hepatic glutathione metabolism in rats. This stimulation of glutathione peroxidase, glutathione transferase, and glutathione reductase activities suggests that DMTU's protective effect against free radical-induced tissue injury may be mediated through enhanced glutathione metabolism (Milner et al., 1993).
Safety And Hazards
Future Directions
While specific future directions for N,N’-Dimethylthiourea are not mentioned in the search results, it is noted that the compound has been used in research studies, such as investigating its protective effect against stress-induced gastric mucosal lesions in rats and its effect on seed germination and radicle elongation of maize . These studies suggest potential future research directions in understanding the biological effects and applications of N,N’-Dimethylthiourea.
properties
IUPAC Name |
1,1-dimethylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGWBPQBZHMUFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220007 | |
Record name | 1,1-Dimethyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylthiourea | |
CAS RN |
6972-05-0 | |
Record name | N,N-Dimethylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6972-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethyl-2-thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Dimethyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethyl-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.459 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DIMETHYL-2-THIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9F6NSU1N5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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